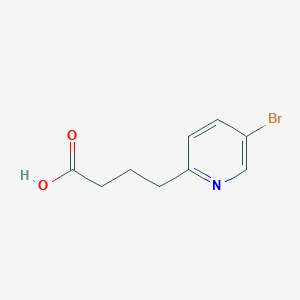

4-(5-Bromopyridin-2-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDAHCGZHDVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454928-83-6 | |

| Record name | 4-(5-bromopyridin-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Framework: Significance Within Medicinal Chemistry and Organic Synthesis Research

The academic and industrial pursuit of novel therapeutic agents frequently converges on heterocyclic compounds, among which pyridine (B92270) derivatives are particularly prominent. enpress-publisher.com The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a structural component in numerous natural products and synthetic drugs. enpress-publisher.comnih.gov Its significance in medicinal chemistry is multifaceted, stemming from its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net The adaptability of the pyridine ring allows for extensive structural modifications, making it a versatile starting point for the synthesis of new biologically active compounds. enpress-publisher.comresearchgate.net

Juxtaposed with the pyridine moiety is the butanoic acid component. Butanoic acid, also known as butyric acid, is a short-chain fatty acid that plays a role in various biological processes. ontosight.aiwikipedia.org Its derivatives have been a subject of study in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The carboxylic acid group, in particular, is a key functional group in drug design, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. The synthesis and characterization of butanoic acid derivatives are fundamental aspects of medicinal chemistry, aiming to generate novel therapeutic agents. ontosight.ai

Overview of Research Paradigms for Pyridine and Butanoic Acid Derivatives in Drug Discovery

The investigation of pyridine (B92270) and butanoic acid derivatives in the context of drug discovery follows established research paradigms that encompass synthesis, characterization, and biological evaluation.

Synthesis and Characterization

The synthesis of compounds like 4-(5-Bromopyridin-2-yl)butanoic acid typically involves multi-step organic synthesis protocols. The construction of such molecules relies on a toolbox of chemical reactions that enable the precise assembly of the pyridine core and the butanoic acid side chain. The characterization of newly synthesized derivatives is a critical step to confirm their chemical structure and purity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.aibiointerfaceresearch.com

Biological Evaluation

Once a compound is synthesized and characterized, its biological activity is assessed through a series of in vitro and in vivo assays. Given the broad therapeutic potential of pyridine and butanoic acid derivatives, these compounds are often screened against a variety of biological targets. For instance, due to the prevalence of the pyridine scaffold in anticancer agents, new derivatives may be evaluated for their cytotoxic effects on cancer cell lines. ekb.egekb.eg Similarly, the known anti-inflammatory and antimicrobial properties of some butanoic acid derivatives would prompt investigations into these activities. ontosight.ai

Advanced Spectroscopic and Computational Characterization of 4 5 Bromopyridin 2 Yl Butanoic Acid Architectures

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods provides a detailed picture of the molecular framework of 4-(5-Bromopyridin-2-yl)butanoic acid, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanoic acid chain. The aromatic region would display signals for the three protons on the bromopyridinyl moiety, with their chemical shifts and coupling patterns dictated by the substitution pattern. The aliphatic region would contain signals for the methylene (B1212753) groups of the butanoic acid chain, with their multiplicity revealing their proximity to each other and to the pyridine ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carboxyl carbon, the carbons of the pyridine ring (with the carbon bearing the bromine atom being significantly influenced), and the methylene carbons of the butanoic acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.8 - 8.0 | d |

| Pyridine H-4 | 7.6 - 7.8 | dd |

| Pyridine H-6 | 8.4 - 8.6 | d |

| -CH₂- (alpha to pyridine) | 2.8 - 3.0 | t |

| -CH₂- (beta to pyridine) | 1.9 - 2.1 | m |

| -CH₂- (gamma to COOH) | 2.4 - 2.6 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 125 - 128 |

| Pyridine C-4 | 140 - 143 |

| Pyridine C-5 | 118 - 121 |

| Pyridine C-6 | 150 - 153 |

| -CH₂- (alpha to pyridine) | 35 - 38 |

| -CH₂- (beta to pyridine) | 25 - 28 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods would confirm the presence of the carboxylic acid and the bromopyridine moieties.

The FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would indicate the C=O stretching of the carboxyl group. The C-N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretch would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy, being complementary to FTIR, would also be used to identify these functional groups. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| Alkyl Chain | C-H stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₀BrNO₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The bromopyridine moiety in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring system. The position and intensity of these bands can be influenced by the solvent polarity.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, Single Crystal X-ray Diffraction offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state.

Computational Quantum Chemistry Investigations

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to complement and rationalize the experimental findings. Geometric optimization calculations can predict the ground-state structure of the molecule, and the calculated bond lengths and angles can be compared with X-ray diffraction data. Frequency calculations can predict the vibrational spectra (IR and Raman), aiding in the assignment of experimental bands. Furthermore, NMR chemical shifts and UV-Vis electronic transitions can be calculated to support the experimental spectroscopic data. These computational studies provide a deeper understanding of the electronic structure and properties of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for the determination of molecular geometries and electronic properties. The B3LYP functional, combined with a 6-311++G(d,p) basis set, is a widely employed method for achieving a balance between computational cost and accuracy in predicting the structural parameters of organic molecules. researchgate.net

The geometry optimization process computationally seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would involve determining the precise spatial arrangement of the pyridine ring, the butanoic acid chain, and the bromine substituent. The butanoic acid side chain, with its rotational flexibility, can adopt various conformations, and DFT calculations can identify the most stable arrangement.

| Parameter | Expected Value |

|---|---|

| C-Br Bond Length (Å) | ~1.90 |

| C=O Bond Length (Å) | ~1.21 |

| O-H Bond Length (Å) | ~0.97 |

| Pyridine Ring C-N-C Angle (°) | ~117-118 |

| Carboxylic Acid O-C=O Angle (°) | ~125 |

This table presents expected values for selected geometric parameters of this compound based on typical values from DFT calculations of similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO may be distributed over the pyridine ring and the carboxylic acid group. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactive nature.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.2 |

This table provides illustrative values for HOMO-LUMO energies and reactivity indices for a molecule structurally similar to this compound, as specific data for the target molecule is not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. numberanalytics.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, highlighting these as potential sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The bromine atom, with its lone pairs, would also contribute to the negative potential region.

| Molecular Region | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack |

| Carboxylic Oxygen Atoms | Negative (Red) | Sites for electrophilic attack |

| Hydroxyl Hydrogen | Positive (Blue) | Site for nucleophilic attack |

| Aromatic Hydrogens | Slightly Positive (Green-Blue) | Less reactive sites |

This table summarizes the expected charge distribution and reactivity sites for this compound based on the principles of MEP analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hybridization within a molecule. q-chem.com It provides a detailed picture of the Lewis-like bonding structure and deviations from it due to electron delocalization. NBO analysis calculates the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer.

In this compound, significant intramolecular interactions are expected. These could include hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the pyridine nitrogen and the antibonding orbitals of the neighboring C-C bonds would contribute to the stability of the ring. Similarly, interactions involving the bromine atom's lone pairs and the π* orbitals of the pyridine ring can be analyzed.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) (pyridine ring) | ~20-30 | Lone pair delocalization |

| LP(2) O (C=O) | σ(C-O) (carboxylic acid) | ~5-10 | Hyperconjugation |

| σ(C-H) | σ(C-C) | ~2-5 | Hyperconjugation |

| LP(1) Br | π(C-C) (pyridine ring) | ~1-3 | Lone pair delocalization |

This table presents illustrative stabilization energies for potential intramolecular interactions in a molecule like this compound, based on NBO analysis of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solution-State Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and provide insights into its behavior in different environments, such as in solution. nih.gov

For this compound, the flexibility of the butanoic acid chain allows for a wide range of possible conformations. MD simulations can track the rotational changes around the single bonds of this chain, identifying the most populated and energetically favorable conformations in a given solvent. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in solution. The simulations can also provide information on the solvation shell around the molecule and the nature of its interactions with solvent molecules.

Due to the lack of specific MD simulation studies on this compound, a detailed analysis of its specific conformational preferences is not possible. However, based on studies of similar flexible molecules, it is expected that the butanoic acid chain would exhibit significant conformational flexibility, with certain folded and extended conformations being more prevalent depending on the solvent environment.

Pharmacological Profile and Mechanistic Elucidation of 4 5 Bromopyridin 2 Yl Butanoic Acid Derivatives

In Vitro Biological Activity Assessment

The unique combination of a pyridine (B92270) ring, a bromine substituent, and a butanoic acid chain in 4-(5-bromopyridin-2-yl)butanoic acid suggests the potential for diverse biological interactions. Research on analogous compounds has indicated promising activities across several therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer and Antitumor Efficacy: Mechanistic Insights into Cellular Pathways

Derivatives of pyridine and butanoic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.

A key area of interest for butanoic acid derivatives is their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Dysregulation of HDAC activity is a common feature in many cancers, making HDAC inhibitors a promising class of anticancer drugs.

Structurally related pyridinyl-derivatives have been evaluated for their HDAC inhibitory activity. For instance, certain 4-pyridinyl-substituted compounds have shown potent and selective inhibition of class I HDACs. nih.gov The inhibitory concentrations (IC50) of these derivatives against different HDAC isoforms highlight their potential for epigenetic modulation in cancer therapy.

Table 1: In Vitro HDAC Inhibitory Activity of Representative Pyridinyl Derivatives

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

|---|---|---|---|

| 6d (4-pyridinyl) | 13.2 | 77.2 | 8,908 |

| 6g (fluoropyridinyl) | 93.5 | 118.3 | - |

| 6h (fluoropyridinyl) | 329.4 | 227.6 | - |

| 6i (fluoropyridinyl) | - | - | - |

Data sourced from studies on ortho-aminoanilide derivatives with pyridinyl substituents as "foot-pocket" units. nih.gov

The data indicates that the substitution pattern on the pyridine ring significantly influences both the potency and selectivity of HDAC inhibition. The 4-pyridinyl group in compound 6d conferred the highest potency for HDAC1 and significant selectivity over HDAC3. nih.gov The introduction of a fluorine atom to the pyridine ring, as seen in compounds 6g-i , generally led to a decrease in HDAC1/2 inhibitory activity. nih.gov This suggests that the electronic and steric properties of the pyridine moiety are critical for effective interaction with the active site of HDAC enzymes.

The anticancer potential of pyridine derivatives extends to their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Numerous studies have documented the cytotoxic effects of various pyridine-containing compounds against a range of human cancer cell lines.

For example, a series of pyridine-urea derivatives demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Notably, some of these compounds exhibited greater potency than the established chemotherapeutic drug doxorubicin. mdpi.com The mechanism of action for some of these derivatives has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.comresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

| Compound | IC50 (µM) - 48h | IC50 (µM) - 72h |

|---|---|---|

| 8e | 0.22 | 0.11 |

| 8n | 1.88 | 0.80 |

| Doxorubicin (Ref.) | 1.93 | - |

Data represents the concentration required to inhibit 50% of cell growth. mdpi.com

Furthermore, other pyridine derivatives have been shown to induce apoptosis in cancer cells. For instance, novel imidazo[1,2-a]pyridine (B132010) compounds were found to have cytotoxic effects on the HCC1937 breast cancer cell line, with IC50 values in the micromolar range. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest and trigger the extrinsic apoptosis pathway, as evidenced by the activation of caspases 7 and 8 and an increase in PARP cleavage. nih.gov

Similarly, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the bromophenyl feature, reported anticancer activity against a panel of 58 cancer cell lines. mdpi.com One of the most promising compounds from this series demonstrated significant growth inhibition against several cell lines, including those from CNS cancer, renal cancer, and leukemia. mdpi.com

Antimicrobial Spectrum: Evaluation of Antibacterial, Antifungal, and Antiviral Properties

The pyridine nucleus is a common scaffold in many antimicrobial agents, and derivatives of bromopyridine have shown promise in this area.

Several studies have highlighted the antibacterial and antifungal potential of bromopyridine derivatives. In one study, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antimicrobial activity. researchgate.net These compounds exhibited activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), as well as against fungal strains like Aspergillus niger and Penicillium chrysogenum. researchgate.net

Another study focused on functionally substituted pyridine carbohydrazides reported potent activity against multidrug-resistant strains of Candida species, with minimum inhibitory concentration (MIC) values in the range of 16–24 µg/mL. nih.gov Certain compounds in this series also displayed remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL against Staphylococcus aureus and Aeromonas hydrophila. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Pyridine Carbohydrazide Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 3 | Aeromonas hydrophila ATCC 7966 | 2 |

| 6 | Staphylococcus aureus ATCC 29213 | 2 |

| 6 | Candida glabrata | 16 |

Data showcases the lowest concentration of the compound that inhibits visible growth of the microorganism. nih.gov

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been investigated for their antifungal properties. A derivative containing a bromine substituent showed significant activity against Candida albicans, with a MIC value of 62.5 µg/mL. nih.gov

While specific antiviral data for this compound derivatives is scarce, the broader class of pyridine-containing compounds has been extensively reviewed for antiviral activities against a range of viruses, including HIV, hepatitis C virus (HCV), and respiratory viruses. mdpi.comnih.govnih.gov The mechanisms of action are varied and can include the inhibition of viral enzymes like reverse transcriptase. nih.gov For example, certain 4-benzyl pyridinone derivatives have been identified as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov Other studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against flaviviruses like Zika and Dengue virus. mdpi.com

Antinociceptive and Analgesic Mechanisms: Receptor-Mediated Pain Modulation

Butanoic acid and pyridine derivatives have been investigated for their potential to alleviate pain through various mechanisms.

Research on 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives has demonstrated their antinociceptive effects in animal models. researchgate.net These compounds, at a dose of 100 mg/kg, showed potent analgesic activity in a p-benzoquinone-induced writhing test. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. researchgate.net

Furthermore, studies on other pyridine derivatives have suggested their interaction with various receptors involved in pain modulation. For instance, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown binding affinity for adenosine (B11128) receptors, particularly the A3 subtype, in the micromolar range. nih.gov Adenosine receptors are known to play a role in nociception. The structure-activity relationship of these compounds indicated that bulky substituents at various positions on the pyridine ring are tolerated for receptor binding. nih.gov

Table 4: Adenosine Receptor Binding Affinity of a Pyridine Derivative

| Compound | Receptor Subtype | Ki (µM) |

|---|---|---|

| 24 (4-trans-β-styryl derivative) | A3 (human) | 0.670 |

| A1 (rat) | 16.1 | |

| A2A (rat) | 49.3 |

Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors. nih.gov

The analgesic mechanism of some compounds is attributed to triple monoamine uptake inhibition, with potent effects at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). mdpi.com Activity at the 5-HT2A receptor has also been implicated in the analgesic potential of certain multitarget analgesics. mdpi.com

Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory properties of butanoic acid and pyridine derivatives are well-documented, often linked to their ability to modulate key inflammatory pathways and the production of cytokines.

Derivatives of 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid have been synthesized and screened for their anti-inflammatory activities. nih.gov The parent carboxylic acid structure exhibited the highest activity, which was diminished upon amidation, suggesting the importance of the carboxylic acid moiety for this biological effect. nih.gov

The anti-inflammatory action of these compounds is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net Some pyridopyrimidine derivatives have shown superior COX-2 inhibitory activity compared to the selective COX-2 inhibitor celecoxib. nih.gov

Table 5: In Vitro COX-2 Inhibitory Activity of Pyridopyrimidine Derivatives

| Compound | COX-2 IC50 (µM) |

|---|---|

| IIId | 0.67 |

| IIIf | 1.02 |

| IIIg | 0.85 |

| IIIi | 0.91 |

| Celecoxib (Ref.) | 1.11 |

IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

Furthermore, certain compounds have been shown to modulate the production of pro-inflammatory cytokines. Pyridazinone derivatives have demonstrated the ability to regulate the production of potent pro-inflammatory cytokines such as IL-1, TNF, and IL-6, as well as the chemokine IL-8, by macrophages. nih.gov This modulation of cytokine release is a key mechanism for controlling inflammatory processes. Some isonicotinoyl derivatives have shown remarkably high anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS) by human blood cells, with IC50 values significantly lower than the standard drug ibuprofen. nih.gov

Metabolic Regulation: Investigation of Antihyperglycemic and Antidiabetic Potential (e.g., GPR120 Agonism)

The investigation into the antihyperglycemic and antidiabetic potential of a compound like this compound would typically focus on its interaction with key metabolic regulators. One such prominent target is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). nih.govnih.gov GPR120 is activated by long-chain fatty acids and plays a crucial role in stimulating the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) release. nih.govmdpi.com

To assess the potential of this compound as a GPR120 agonist, researchers would perform in vitro functional assays, such as measuring calcium mobilization or GLP-1 secretion in enteroendocrine cell lines. A positive result would warrant further studies in animal models of diabetes and obesity to observe effects on glucose tolerance and insulin sensitivity. nih.govdntb.gov.ua However, no published studies were found that have subjected this compound to this line of investigation.

Molecular Target Identification and Validation Studies

Identifying and validating the molecular targets of a novel compound is a cornerstone of pharmacological research, providing a mechanistic understanding of its biological effects.

Ligand-Receptor Binding Assays and Characterization of Binding Kinetics (e.g., G-protein Coupled Receptors)

To determine if this compound interacts with GPCRs like GPR120, researchers would employ ligand-receptor binding assays. ibmc.msk.ru These experiments measure the affinity (how tightly the compound binds to the receptor) and kinetics (the rates of association and dissociation) of the interaction. nih.gov Techniques such as radioligand binding assays or surface plasmon resonance would be used to quantify key parameters.

Table 1: Key Parameters in Ligand-Receptor Binding Kinetics

| Parameter | Description | Significance |

|---|---|---|

| Kd | Equilibrium dissociation constant | Measures the affinity of the ligand for the receptor. A lower Kd indicates higher affinity. |

| kon | Association rate constant | Describes the rate at which the ligand binds to the receptor. |

| koff | Dissociation rate constant | Describes the rate at which the ligand unbinds from the receptor. |

| Residence Time | The reciprocal of the dissociation rate constant (1/koff) | Indicates how long a ligand stays bound to its target, which can influence the duration of its pharmacological effect. nih.gov |

This table represents typical parameters measured in binding kinetics studies; no such data exists in the literature for this compound.

Enzyme Inhibition Profiles and Substrate Specificity (e.g., Esterases, Hydrolases)

A comprehensive pharmacological profile includes screening the compound against a panel of relevant enzymes to identify any inhibitory activity and to assess its specificity. For a butanoic acid derivative, this might include testing against various esterases and hydrolases to understand its metabolic stability and potential off-target effects. Data from such assays would reveal the compound's IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) against various enzymes. No enzyme inhibition data for this compound has been published.

Proteomic and Metabolomic Approaches to Uncover Cellular Interaction Networks

Systems biology approaches like proteomics and metabolomics offer a broad view of a compound's impact on cellular function. nih.govmdpi.com Proteomics analyzes changes in the levels of thousands of proteins, while metabolomics measures shifts in small-molecule metabolites following treatment with the compound. nih.govfrontiersin.org These techniques can reveal which cellular pathways are affected, help identify the compound's mechanism of action, and uncover potential biomarkers of its activity. rsc.org Such studies on this compound have not been reported.

Gene Expression Profiling and Pathway Analysis in Biological Systems

Gene expression profiling, often using microarray or RNA-sequencing technologies, determines how a compound alters the transcription of genes. nih.gov This can provide critical insights into the cellular pathways modulated by the drug. For an antidiabetic candidate, researchers would look for changes in genes involved in insulin signaling, glucose metabolism, and inflammatory pathways. nih.gov Subsequent pathway analysis would integrate this data to build a comprehensive picture of the compound's molecular mechanism. As with the other areas of study, no gene expression data is currently available for this compound.

Structure Activity Relationship Sar and Rational Design Principles for 4 5 Bromopyridin 2 Yl Butanoic Acid Scaffolds

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

A systematic approach to understanding the SAR of 4-(5-Bromopyridin-2-yl)butanoic acid analogs involves the individual and combined analysis of its core components: the brominated pyridine (B92270) ring, the butanoic acid chain, and its stereochemical properties.

Influence of the Bromine Atom on Pyridine Ring Electronic Properties and Biological Recognition

The presence and position of the bromine atom on the pyridine ring are critical determinants of the molecule's electronic properties and its ability to interact with biological targets. The bromine atom, being an electron-withdrawing group, significantly influences the electron density of the pyridine ring, which can modulate its pKa and hydrogen bonding capacity.

Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site. This interaction can enhance binding affinity and selectivity. SAR studies on various brominated pyridine derivatives have consistently highlighted the importance of the halogen's position for optimal target engagement. For instance, in a series of endothelin receptor antagonists, a 5-bromo substituent on a pyrimidine (B1678525) ring, analogous to the pyridine in the subject compound, led to a significant improvement in affinity for both ETA and ETB receptors compared to unsubstituted or differently substituted analogs. acs.org

Table 1: Illustrative SAR of 5-Substituted Pyrimidine Analogs for Endothelin Receptor Affinity

| Compound | Substituent at C5 | ETA IC50 (nM) | ETB IC50 (nM) |

|---|---|---|---|

| Analog 1 | -H | 150 | 3500 |

| Analog 2 | -CH3 | 85 | 2800 |

| Analog 3 | -Cl | 15 | 350 |

| Analog 4 | -Br | 12 | 300 |

| Analog 5 | -CF3 | 14 | 450 |

Note: Data is illustrative and based on trends observed in related series of compounds. acs.org

Impact of the Butanoic Acid Chain Length and Branching on Bioactivity

The butanoic acid side chain plays a pivotal role in the pharmacokinetic and pharmacodynamic properties of the molecule. Its length, flexibility, and the presence of branching can significantly affect how the molecule fits into a binding pocket and interacts with key residues. The carboxylic acid group is often crucial for forming salt bridges or hydrogen bonds with positively charged amino acid residues like lysine (B10760008) or arginine in the target protein.

Studies on related pyridine derivatives with varying alkyl chain lengths have demonstrated that the four-carbon chain of butanoic acid often represents an optimal length for reaching specific interaction points within a receptor. Altering the chain length can lead to a decrease in activity. For example, research on a series of pyridinium (B92312) carboxylates showed that increasing the alkyl chain length can affect thermophysical properties like viscosity and density, which can indirectly influence bioavailability and formulation characteristics. researchgate.net

Branching on the butanoic acid chain can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding site. A bulky substituent could prevent proper binding or, conversely, it could enhance selectivity by preventing binding to off-target proteins with smaller binding pockets.

Stereochemical Considerations and Enantiomeric Purity on Pharmacological Activity

If the butanoic acid chain is substituted, it can create a chiral center, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

For instance, in a study of imidazolidin-4-one (B167674) derivatives, the relative configuration of the chiral ligand was found to be highly dependent on enantioselectivity in asymmetric reactions, with the cis- and trans-configurations leading to opposite enantiomers of the product. nih.gov This highlights the critical importance of stereochemistry in molecular recognition. Therefore, the pharmacological evaluation of this compound analogs with chiral centers necessitates the separation and individual testing of each enantiomer to determine the eutomer (the more active enantiomer).

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are indispensable tools for elucidating SAR and for the rational design of new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of activity and help in prioritizing compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related molecules with known activities, a QSAR model can identify the physicochemical properties (descriptors) that are most influential for bioactivity.

For a series of this compound analogs, a QSAR model could be developed using descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The resulting model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. QSAR studies on bromobenzohydrazide derivatives, for example, have successfully used electronic and topological parameters to describe their antimicrobial activity. nih.gov

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

| Descriptor | Potential Influence on Biological Activity | Rationale |

|---|---|---|

| LogP | Positive or Negative | Affects membrane permeability and solubility. Optimal value is target-dependent. |

| Dipole Moment | Positive | Can enhance interactions with polar residues in the binding site. |

| Molecular Volume | Parabolic | Optimal size for fitting into the binding pocket is required. |

| HOMO/LUMO Energies | Positive | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Analysis and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is invaluable for understanding the specific interactions that drive binding and for predicting the binding modes of novel analogs.

For this compound, a docking study would involve placing the molecule into the three-dimensional structure of its biological target. The simulation would then explore different conformations and orientations of the ligand within the binding site, scoring them based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group, hydrophobic interactions with the pyridine ring, and potential halogen bonds involving the bromine atom. Such studies have been successfully applied to understand the binding of 2,4-dioxo-4-phenylbutanoic acid analogs to their target enzyme. researchgate.net This information can then be used to design modifications that enhance these favorable interactions, leading to improved potency and selectivity.

Pharmacophore Generation and Virtual Screening for Novel Ligand Identification

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would typically be generated based on the common features of known active compounds or the interaction patterns observed in the crystal structure of the target protein.

Pharmacophore Model Generation:

A typical pharmacophore model for a histone deacetylase inhibitor, a likely target for this scaffold, includes several key features:

A Zinc-Binding Group (ZBG): The carboxylic acid moiety of this compound can act as a ZBG, chelating the zinc ion in the active site of HDAC enzymes. nih.gov

A Hydrophobic Linker: The butanoic acid chain serves as a linker that positions the other functional groups correctly within the enzyme's active site channel.

A Cap Group: The 5-bromopyridin-2-yl group acts as a surface recognition "cap" that can form interactions with residues at the rim of the active site. nih.gov

Based on these general features, a hypothetical pharmacophore model for this scaffold would likely consist of a hydrogen bond acceptor (from the carbonyl oxygen of the carboxylic acid), a metal chelator (the entire carboxylic acid group), a hydrophobic feature (the butyl chain), and an aromatic ring feature (the pyridine ring). The bromine substituent could also contribute to specific halogen bonding interactions.

Virtual Screening for Novel Ligands:

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential to bind to the same target. nih.gov This process, known as virtual screening, helps to identify structurally diverse molecules that match the key pharmacophoric features. nih.govplos.org The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities.

The following table outlines a typical virtual screening workflow that could be applied to identify novel ligands based on the this compound scaffold:

| Step | Description | Purpose |

| 1. Database Preparation | Large compound libraries (e.g., ZINC, Enamine) are prepared by generating 3D conformations for each molecule. | To create a searchable collection of potential ligands. |

| 2. Pharmacophore-Based Screening | The generated pharmacophore model is used to filter the database, retaining only those molecules that match the key features. | To quickly reduce the number of candidate molecules to a manageable size. dovepress.com |

| 3. Molecular Docking | The filtered hits are then docked into the active site of the target protein to predict their binding poses and estimate their binding affinities. | To refine the selection of hits based on their predicted interaction with the target. nih.gov |

| 4. Post-Docking Analysis | The docked poses are analyzed for key interactions, and the compounds are ranked based on their docking scores and interaction patterns. | To prioritize the most promising candidates for experimental testing. |

Principles of Rational Drug Design for the Development of Advanced Analogues

Rational drug design utilizes the knowledge of a biological target's structure and the structure-activity relationships of known ligands to design more effective and selective drugs. nih.gov For the this compound scaffold, several principles of rational design can be applied to develop advanced analogues.

Structure-Based Drug Design:

If the 3D structure of the target protein is known, structure-based drug design can be employed to optimize the interactions between the ligand and the protein. nih.gov This can involve:

Modification of the Cap Group: The 5-bromopyridin-2-yl moiety can be modified to enhance interactions with the surface residues of the enzyme. For instance, replacing the bromine atom with other substituents could lead to improved potency or selectivity. Structure-activity relationship studies on similar pyridine-based HDAC inhibitors have shown that substitutions on the pyridine ring can significantly impact activity. nih.gov

Optimization of the Linker: The length and rigidity of the butanoic acid linker can be altered to achieve an optimal fit within the active site channel. Studies on other HDAC inhibitors have demonstrated that the linker length is a critical determinant of potency. nih.gov

Bioisosteric Replacement of the Zinc-Binding Group: While the carboxylic acid is a common ZBG, it can be replaced with other groups like hydroxamic acid to potentially improve chelating ability and potency. nih.gov

Ligand-Based Drug Design:

In the absence of a target's crystal structure, ligand-based methods can be used. This involves building a quantitative structure-activity relationship (QSAR) model based on a series of known active and inactive analogues. turkjps.org A 3D-QSAR model can provide insights into the favorable and unfavorable steric and electronic interactions, guiding the design of new compounds with enhanced activity. researchgate.net

The following table summarizes the rational design strategies that could be applied to the this compound scaffold:

| Design Strategy | Approach | Rationale |

| Cap Group Modification | Introduce various substituents on the pyridine ring. | To enhance interactions with surface residues and improve selectivity. nih.gov |

| Linker Optimization | Vary the length and conformation of the butanoic acid chain. | To achieve optimal positioning of the ZBG and cap group within the active site. nih.gov |

| ZBG Modification | Replace the carboxylic acid with other zinc-chelating moieties. | To improve binding affinity to the catalytic zinc ion. nih.gov |

| Scaffold Hopping | Replace the pyridine ring with other heterocyclic systems. | To explore novel chemical space and identify new scaffolds with improved properties. |

Through the iterative application of these computational and rational design principles, novel analogues of this compound can be developed with potentially improved potency, selectivity, and pharmacokinetic properties for the desired biological target.

Advanced Academic Applications and Future Research Directions of 4 5 Bromopyridin 2 Yl Butanoic Acid

Utility as Precursors in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of 4-(5-Bromopyridin-2-yl)butanoic acid makes it an exceptionally useful precursor for the synthesis of a wide array of more complex heterocyclic compounds. The two primary reactive sites—the bromine atom on the pyridine (B92270) ring and the terminal carboxylic acid—can be manipulated selectively or sequentially to construct novel molecular architectures.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, or amino substituents at the C5 position of the pyridine ring, providing a powerful tool for generating structural diversity. For instance, a Suzuki coupling with various arylboronic acids could yield a library of 5-aryl-2-pyridylbutanoic acid derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Bromopyridin-2-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 5-bromo-2-pyridinyl derivatives with butanoic acid precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can attach the bromopyridine moiety to the butanoic acid chain. Optimization includes:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent System : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .

Purification via recrystallization or silica gel chromatography is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and the carboxylic acid group (δ 10–12 ppm for COOH). The butanoic acid chain shows characteristic triplet/multiplet patterns .

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrNO₂⁺) .

Cross-reference with PubChem data (InChI, SMILES) for structural validation .

Advanced Research Questions

Q. How does the bromine atom at the 5-position of the pyridine ring influence the electronic properties and reactivity of this compound?

- Methodological Answer : The 5-bromo substituent exerts an electron-withdrawing effect, polarizing the pyridine ring and directing electrophilic substitution to the 3-position. Computational studies (e.g., DFT) can map electron density distribution, revealing:

- Activation of Specific Sites : Bromine enhances reactivity at the 3-position for further functionalization .

- Impact on Acidity : The electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.5) compared to non-halogenated analogs .

Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Use HPLC (≥95% purity) to eliminate impurities affecting bioactivity .

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Target Selectivity : Perform competitive binding assays or CRISPR-edited cell lines to confirm target specificity .

Meta-analyses of published data, focusing on dose-response curves and IC₅₀ values, are critical .

Q. How can computational modeling guide the design of derivatives of this compound for enhanced enzyme inhibition?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases). Key steps:

- Ligand Preparation : Optimize the protonation state of the carboxylic acid group at physiological pH .

- Binding Energy Analysis : Compare ΔG values for bromine-containing vs. non-brominated analogs .

- QSAR Studies : Correlate substituent effects (e.g., halogens, methyl groups) with inhibitory potency .

Validate predictions with in vitro enzyme assays (e.g., fluorescence-based kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.